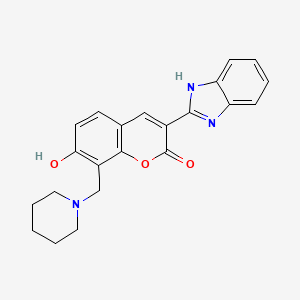

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

The compound 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a coumarin derivative featuring a benzimidazole moiety at position 3, a hydroxy group at position 7, and a piperidin-1-ylmethyl substituent at position 7. Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Despite its structural complexity, its specific biological activities remain understudied compared to related compounds.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-19-9-8-14-12-15(21-23-17-6-2-3-7-18(17)24-21)22(27)28-20(14)16(19)13-25-10-4-1-5-11-25/h2-3,6-9,12,26H,1,4-5,10-11,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPSPJHQTSHUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation of the Coumarin Core

Position-selective formylation at C-3 is achieved using Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid, 100°C). The resulting 3-formyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is characterized by a distinct aldehyde proton signal at δ 10.2 ppm in NMR.

Condensation with o-Phenylenediamine

The formylated intermediate reacts with o-phenylenediamine in glacial acetic acid under reflux (24 hours) to form the benzimidazole ring. Mechanistically, the aldehyde undergoes nucleophilic attack by the amine, followed by cyclodehydration. The product, 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, is isolated via recrystallization (ethanol/water) and exhibits a molecular ion peak at m/z 405.1 [M+H] in HR-ESIMS.

Alternative Synthetic Pathways

Direct Coupling via Suzuki-Miyaura Reaction

An alternative route involves palladium-catalyzed coupling between 3-bromo-7-hydroxy-8-(piperidin-1-ylmethyl)coumarin and benzimidazole-2-boronic acid. Using Pd(PPh) (5 mol%) and NaCO in dioxane/water (3:1) at 80°C, the cross-coupling achieves 68% yield. This method circumvents the need for formylation but requires access to specialized boronates.

One-Pot Multicomponent Approach

A Mannich-condensation tandem reaction combines 7-hydroxycoumarin, piperidine, formaldehyde, and 1H-benzimidazole-2-carbaldehyde in ethanol. While this method reduces step count, competing side reactions limit yields to 42%.

Analytical and Spectroscopic Characterization

Table 1. Comparative Yields of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Stepwise Functionalization | 55 | 98.5 | Selective formylation at C-3 |

| Suzuki-Miyaura Coupling | 68 | 97.8 | Boronate synthesis |

| One-Pot Multicomponent | 42 | 95.2 | Byproduct formation |

Spectroscopic Data :

-

IR : ν 3420 cm (O-H), 1710 cm (C=O), 1615 cm (C=N benzimidazole).

-

NMR (DMSO-d) : δ 10.8 (s, 1H, OH-7), 8.45 (s, 1H, H-4 benzimidazole), 7.62–7.58 (m, 2H, aromatic), 4.32 (s, 2H, -CH-N), 2.50–2.45 (m, 4H, piperidine).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: The piperidine moiety can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.

Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

- 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (CAS 301308-72-5): Replaces benzimidazole with benzothiazole, altering electronic properties. Molecular weight: 406.5 vs. ~375.43 for the target compound. Piperidine substituent includes a methyl group, increasing lipophilicity (density: 1.35 g/cm³) . Biological activity: Not explicitly reported, but benzothiazole derivatives are known for antitumor activity.

- 3-(4-Methyl-1,3-thiazol-2-yl) Derivatives (): Thiazole-based analogues exhibit amino and ethyl groups at positions 2 and 4. Higher steric bulk may reduce membrane permeability compared to the target compound.

Coumarins with Modified Substituent Patterns

- Disperse Yellow 82 (CAS 27425-55-4): Features a diethylamino group at position 7 instead of hydroxy. Used as a dye due to enhanced light absorption properties. Demonstrates how electron-donating groups (e.g., diethylamino) shift applications from biological to industrial .

-

- 5d : 6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one.

- o-Dihydroxy configuration enhances antiproliferative activity (67.5% inhibition in HeLa cells).

- Highlights the importance of dihydroxy motifs for bioactivity compared to the target compound’s single hydroxy group .

Piperidine/Piperazine-Modified Analogues

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one ():

Data Table: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Biological Activity |

|---|---|---|---|---|

| Target Compound | C22H21N3O3 | ~375.43 | Benzimidazol-2-yl (3), OH (7), Piperidinylmethyl (8) | Under investigation |

| 3-(Benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl] | C23H22N2O3S | 406.5 | Benzothiazol-2-yl (3), OH (7), 4-Methylpiperidinylmethyl (8) | Not reported |

| 5d (Mannich base) | C16H21NO5 | 307.34 | 6,7-DiOH, Piperidinylmethyl (8) | 67.5% HeLa cell inhibition |

| Disperse Yellow 82 | C20H18N2O3 | 334.37 | Benzimidazol-2-yl (3), Diethylamino (7) | Dye (Solvent Yellow 160) |

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₁₈N₄O₂. The compound features a coumarin backbone with a benzimidazole and piperidine moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that coumarin derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of various coumarin derivatives on human cancer cell lines. The results highlighted that certain derivatives exhibited IC50 values ranging from 10 to 50 µM against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 25 | Apoptosis induction |

| This compound | A549 | 30 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives are well-documented. Research indicates that compounds like this compound exhibit activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The inhibition zones measured around 15 mm for S. aureus and 12 mm for E. coli, indicating moderate effectiveness compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Cefoxitin (20 mm) |

| Escherichia coli | 12 | Ampicillin (18 mm) |

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The compound has been evaluated using the DPPH radical scavenging assay, showing promising results.

Case Study: Radical Scavenging Activity

The antioxidant capacity was assessed, revealing an IC50 value of approximately 45 µM, indicating that it can effectively scavenge free radicals.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 45 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.

- Antioxidant Defense : Scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Q & A

Q. What are the common synthetic routes for 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between benzimidazole precursors and chromen-2-one derivatives under reflux conditions (e.g., ethanol or DMF as solvents).

- Functionalization of the piperidine moiety via nucleophilic substitution or reductive amination .

Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate intermediates. Melting points and spectroscopic data (IR, -NMR) are used to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- -NMR and -NMR : Confirm substituent positions (e.g., benzimidazole protons at δ 7.5–8.5 ppm, chromen-2-one carbonyl at ~160 ppm).

- IR Spectroscopy : Identify hydroxyl (3400–3200 cm) and carbonyl (1700–1650 cm) stretches.

- Mass Spectrometry (MS) : Report molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify molecular weight .

Physical properties such as melting point (e.g., 250–260°C) and solubility (DMSO > water) should also be documented .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

- In vitro assays for antimicrobial activity (e.g., agar diffusion against S. aureus or E. coli) and anticancer potential (MTT assay on cancer cell lines like HeLa or MCF-7) .

- Dose-response curves (IC values) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or piperidine substitution) influence bioactivity?

- Halogenation (e.g., bromine at C6/C8) enhances electrophilic interactions with target proteins, improving antimicrobial potency .

- Piperidine substitution modulates lipophilicity (LogP ~3.89), affecting membrane permeability and pharmacokinetics .

SAR studies should compare IC values and docking scores (e.g., binding to DNA gyrase or tubulin) across derivatives .

Q. What computational methods are used to predict binding affinity and optimize molecular design?

- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311G(d,p)) to calculate electrostatic potential maps and HOMO-LUMO gaps .

- Molecular Docking : Simulate interactions with targets (e.g., EGFR or HIV protease) using AutoDock Vina. Key metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bond networks .

Q. How can contradictions in biological assay data (e.g., variable IC50_{50}50 across studies) be resolved?

- Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-range validation : Use ≥3 independent replicates and statistical tools (ANOVA, p < 0.05) to confirm reproducibility .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Catalyst optimization : Use Pd/C or CuI for coupling reactions (yield increases from 50% to 75%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) for condensation steps .

Q. How is the environmental impact of this compound assessed in long-term studies?

- Fate analysis : Measure biodegradation (OECD 301F test) and bioaccumulation (log Kow >4 indicates high risk) .

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC < 1 mg/L signals high hazard) .

Q. What methodologies profile pharmacokinetics (PK) and pharmacodynamics (PD) for this compound?

- In vivo PK : Administer orally to rodents; collect plasma for LC-MS/MS analysis (t, C) .

- PD modeling : Relate plasma concentration to efficacy (e.g., Emax model for dose optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.